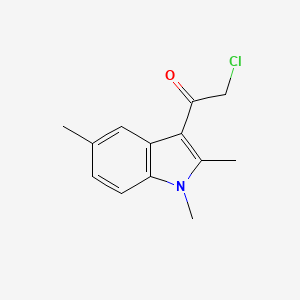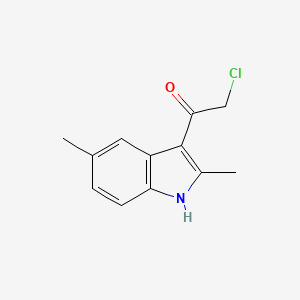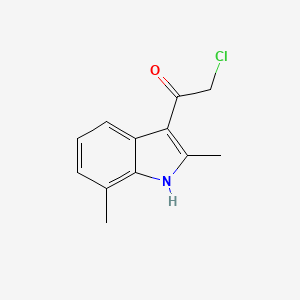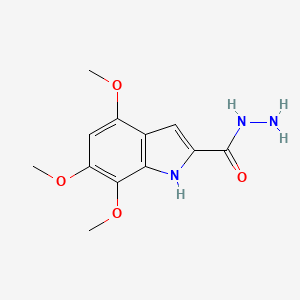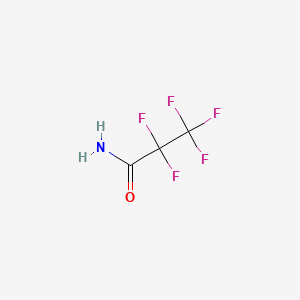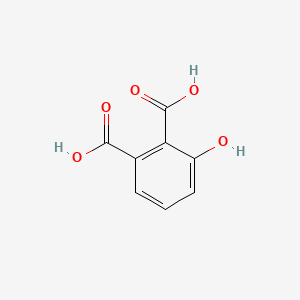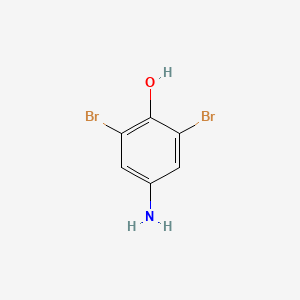
二异丁基苝-3,9-二羧酸酯
描述
Diisobutyl perylene-3,9-dicarboxylate is an ester that belongs to the group of polymers . It is a colorless liquid with a boiling point of 246 °C and a density of 1.04g/mL . This polymer is soluble in organic solvents such as chloroform, acetone, or ethyl acetate .
Molecular Structure Analysis
The molecular formula of Diisobutyl perylene-3,9-dicarboxylate is C30H28O4 . The InChI code is 1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 .
Chemical Reactions Analysis
While specific chemical reactions involving Diisobutyl perylene-3,9-dicarboxylate are not available, it’s known that perylene derivatives exhibit interesting photochemical and photophysical properties . They can undergo various reactions such as oxidation, reduction, and substitution .
Physical And Chemical Properties Analysis
Diisobutyl perylene-3,9-dicarboxylate is a colorless liquid with a boiling point of 246 °C and a density of 1.04g/mL . This polymer is soluble in organic solvents such as chloroform, acetone, or ethyl acetate .
科学研究应用
Comprehensive Analysis of Diisobutyl Perylene-3,9-dicarboxylate Applications
Diisobutyl perylene-3,9-dicarboxylate is a compound with the molecular formula
C30H28O4 C_{30}H_{28}O_{4} C30H28O4
and a molecular weight of 452.55 g/mol . It is part of a class of organic compounds known for their stability and electronic properties. Below is a detailed analysis of its scientific research applications across various fields.Organic Electronics
Diisobutyl perylene-3,9-dicarboxylate: is utilized in the field of organic electronics due to its excellent electronic properties. It serves as an active layer in organic photovoltaic cells (OPVs) where it contributes to light absorption and charge transport. Its high thermal stability and photostability make it a suitable candidate for long-term application in solar energy harvesting.
Optical Sensing
This compound has shown potential as an optical sensor for detecting hydroxyl groups . Its ability to emit light upon interaction with specific substances makes it valuable for creating sensors that can detect environmental pollutants or chemical changes in various settings.
Fluorescent Probes
In biological research, diisobutyl perylene-3,9-dicarboxylate can be used as a fluorescent probe. Its strong fluorescence allows for the tracking of biological molecules and processes, providing insights into cellular functions and aiding in the diagnosis of diseases.
Polymer Research
As a polymer, it is studied for its effects on optical properties and thermal expansion . Researchers use it in animal experiments to understand how the hydroxyl group influences these properties, which can lead to the development of new materials with tailored characteristics.
作用机制
Target of Action
Diisobutyl perylene-3,9-dicarboxylate is a polymer that has shown potential as an optical sensor for detecting hydroxyl groups . The primary target of this compound is the hydroxyl group, which plays a significant role in various biochemical reactions.
Mode of Action
The interaction of Diisobutyl perylene-3,9-dicarboxylate with its target, the hydroxyl group, results in light emission . This light emission is used to detect the presence of hydroxyl groups, making Diisobutyl perylene-3,9-dicarboxylate a valuable tool in biochemical research.
Pharmacokinetics
It is known that the compound is a colorless liquid with a boiling point of 246 °c and a density of 104g/mL . It is soluble in organic solvents such as chloroform, acetone, or ethyl acetate , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of Diisobutyl perylene-3,9-dicarboxylate’s action primarily involve the detection of hydroxyl groups. By emitting light when it interacts with these groups, Diisobutyl perylene-3,9-dicarboxylate allows for the visualization and study of biochemical processes involving hydroxyl groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diisobutyl perylene-3,9-dicarboxylate. For instance, the compound’s solubility in various organic solvents suggests that the solvent environment could impact its function
属性
IUPAC Name |
bis(2-methylpropyl) perylene-3,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJGHNUXCVDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062621 | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl perylene-3,9-dicarboxylate | |
CAS RN |
2744-50-5 | |
| Record name | Fluorescent Yellow 8G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2744-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Diisobutyl Perylene-3,9-dicarboxylate in the study mentioned in the abstract?
A1: Diisobutyl Perylene-3,9-dicarboxylate (3) acts as a guest molecule alongside other aggregation-caused quenching dyes within a host macrocycle, cyclo (D4d-CDMB-8) []. This host-guest complex forms various solid-state systems (co-crystals and amorphous materials) that exhibit interesting fluorescence properties. The study focuses on how transformations between these states, induced by grinding or solvent exposure, impact fluorescence. While the abstract doesn't delve into the specific behavior of Diisobutyl Perylene-3,9-dicarboxylate, it highlights its role as a building block for these dynamic fluorescent materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 8-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1346538.png)
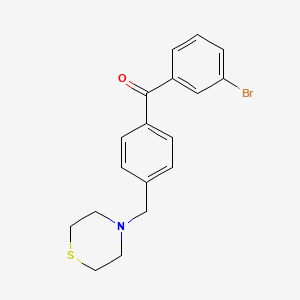
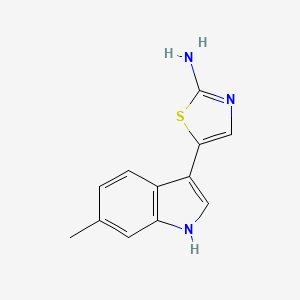
![4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346542.png)
